6-Bromo-5-nitroquinolina

Descripción general

Descripción

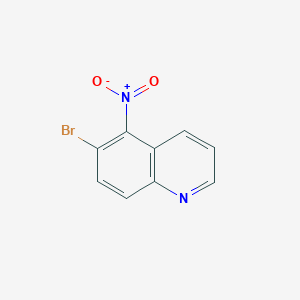

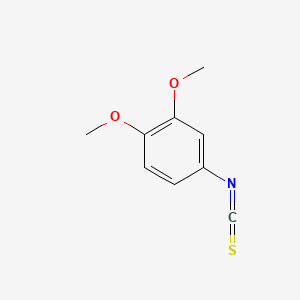

6-Bromo-5-nitroquinoline (6-Br-5-NO2-Q) is a heterocyclic aromatic compound consisting of a quinoline ring with a bromine atom at the 6-position, and a nitro group at the 5-position. It is a colorless solid with a melting point of 122-124 °C. 6-Br-5-NO2-Q is used in organic synthesis and as a reagent for various scientific research applications.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

6-Bromo-5-nitroquinolina: se ha sintetizado y evaluado por su potencial actividad anticancerígena. Los estudios han demostrado que los derivados de quinolina, incluidos los que tienen grupos bromo y nitro, exhiben actividad contra varias líneas celulares cancerosas, como las líneas celulares de cáncer de pulmón (A549), cervical (HeLa), colon (HT29), hígado (Hep3B) y mama (MCF7) . La eficacia del compuesto generalmente se evalúa mediante ensayos de proliferación celular MTT, comparando su rendimiento con fármacos estándar como 5‐fluorouracilo y cisplatino.

Propiedades Antioxidantes

Los derivados de quinolina son conocidos por sus propiedades antioxidantes. La presencia del grupo nitro en This compound puede contribuir a su capacidad de actuar como un captador de radicales libres, protegiendo así las células del estrés oxidativo. Esta propiedad es crucial en la prevención de enfermedades causadas por daño oxidativo, incluidos los trastornos neurodegenerativos .

Usos Antiinflamatorios

El potencial antiinflamatorio de los compuestos de quinolina está bien documentado. This compound podría utilizarse en el desarrollo de nuevos agentes antiinflamatorios. Su mecanismo de acción puede implicar la inhibición de citoquinas inflamatorias o la modulación de vías inflamatorias clave en el cuerpo .

Efectos Antimicrobianos y Antituberculosos

Los derivados de quinolina han mostrado importantes actividades antimicrobianas y antituberculosas. This compound podría servir como compuesto principal en la síntesis de nuevos fármacos destinados a combatir las infecciones bacterianas, particularmente las causadas por cepas resistentes a los fármacos. Su grupo nitro puede ser crucial para la actividad antimicobacteriana, que es esencial en la lucha contra la tuberculosis .

Aplicaciones Antimaláricas

El motivo estructural de la quinolina es un componente central de varios fármacos antimaláricos. This compound puede tener aplicaciones potenciales en la síntesis de nuevos agentes antimaláricos, especialmente en el contexto de la creciente resistencia a las terapias actuales. La investigación sobre su eficacia contra las especies de plasmodium sería una valiosa contribución a este campo .

Potencial Anti-SARS-CoV-2

Dada la investigación en curso sobre tratamientos para COVID-19, los derivados de quinolina, incluida This compound, se están explorando por sus propiedades anti-SARS-CoV-2. El compuesto podría formar parte de una biblioteca de moléculas cribadas para determinar su actividad contra el virus, contribuyendo al esfuerzo global para encontrar tratamientos efectivos .

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Bromo-5-nitroquinoline is a derivative of quinoline, a key skeletal component of many important natural products and pharmacologically-active compounds Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids, depending on their specific functional groups .

Mode of Action

The mode of action of 6-Bromo-5-nitroquinoline involves its transformation into useful cyclic amines via a nucleophilic substitution (SNAr) reaction . This process is facilitated by the nitro group, which activates adjacent bromo groups for nucleophilic substitution .

Biochemical Pathways

The transformation of brominated nitroquinoline derivatives into cyclic amines suggests that it may influence pathways involving these amines .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .

Result of Action

The result of the action of 6-Bromo-5-nitroquinoline is the production of useful cyclic amines via a nucleophilic substitution reaction . These amines can have various applications in medicinal chemistry and other fields .

Action Environment

The action of 6-Bromo-5-nitroquinoline can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by the recommendation to store the compound in a dry environment at room temperature .

Análisis Bioquímico

Biochemical Properties

6-Bromo-5-nitroquinoline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nitro group in 6-Bromo-5-nitroquinoline can undergo reduction to form reactive intermediates that can bind to proteins and DNA, leading to potential cytotoxic effects . Additionally, 6-Bromo-5-nitroquinoline has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways .

Cellular Effects

6-Bromo-5-nitroquinoline exhibits various effects on different types of cells and cellular processes. It has been found to have antiproliferative, cytotoxic, and apoptotic effects on several cancer cell lines . This compound can induce cell cycle arrest and apoptosis by modulating cell signaling pathways and gene expression. For example, it can inhibit the activity of certain kinases involved in cell proliferation and survival, leading to the activation of apoptotic pathways . Furthermore, 6-Bromo-5-nitroquinoline can affect cellular metabolism by interfering with mitochondrial function and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-5-nitroquinoline involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as proteins and DNA, through its reactive intermediates formed during metabolism . The binding of 6-Bromo-5-nitroquinoline to proteins can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, it can inhibit the activity of certain kinases, thereby affecting cell signaling pathways and gene expression . Additionally, 6-Bromo-5-nitroquinoline can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-5-nitroquinoline can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-5-nitroquinoline is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 6-Bromo-5-nitroquinoline has been associated with sustained cytotoxic effects on cells, including the induction of apoptosis and inhibition of cell proliferation . These effects are observed in both in vitro and in vivo studies.

Propiedades

IUPAC Name |

6-bromo-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBMTVQQECNRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299726 | |

| Record name | 6-bromo-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98203-04-4 | |

| Record name | 6-bromo-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 6-Bromo-5-nitroquinoline?

A1: 6-Bromo-5-nitroquinoline is an organic compound with the molecular formula C₉H₅BrN₂O₂. [, ] Its structure consists of a quinoline ring system, with a bromine atom substituted at the 6th position and a nitro group substituted at the 5th position of the ring.

Q2: What do we know about the anticancer activity of 6-Bromo-5-nitroquinoline?

A2: Research indicates that 6-Bromo-5-nitroquinoline demonstrates promising anticancer activity. [] In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer cells (HeLa), and human adenocarcinoma (HT29) cells. Interestingly, 6-Bromo-5-nitroquinoline was found to be more potent than the commonly used anticancer drug 5-fluorouracil (5-FU) in certain cell lines, suggesting its potential as a lead compound for further anticancer drug development.

Q3: How was the structure of 6-Bromo-5-nitroquinoline confirmed?

A3: The structure of 6-Bromo-5-nitroquinoline was confirmed using X-ray diffraction analysis. [, ] This technique allowed researchers to determine the precise arrangement of atoms within the molecule, revealing its orthorhombic crystal structure. The crystallographic data obtained from X-ray diffraction provided crucial insights into the molecular geometry, bond lengths, and bond angles of 6-Bromo-5-nitroquinoline.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)

![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)